1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O5S2 and its molecular weight is 373.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The chemical structure of interest is a sophisticated molecule that incorporates several pharmacophores, such as sulfonamide, pyrazole, and tetrahydrothiophene dioxides, suggesting its potential for diverse biological activities. While direct references to this specific compound in scientific research are scarce, similar compounds have been synthesized and evaluated for a range of biological activities, offering insight into the possible applications of the compound .
Carbonic Anhydrase and Acetylcholinesterase Inhibition : Compounds integrating pyrazoline and sulfonamide pharmacophores have been synthesized and studied for their inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These studies suggest potential therapeutic applications in managing conditions related to enzyme dysfunction, such as glaucoma, neurological disorders, and certain cancers, due to their low cytotoxicity and high enzyme inhibition potency (Ozmen Ozgun et al., 2019).
Anticancer Activity : The ability of sulfonamide derivatives to inhibit carbonic anhydrase isoenzymes also points toward potential anticancer applications. Certain derivatives have shown selectivity and potency in inhibiting these enzymes, which are implicated in cancer cell proliferation and metastasis. The exploration of sulfonamide compounds for anticancer activity remains a promising avenue for new therapeutic agents (Kucukoglu et al., 2016).
Multi-Target Pharmacological Agents : Novel polyfluoro substituted pyrazoline type sulfonamides have been designed and evaluated for their inhibitory effects on acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds exhibit significant inhibitory profiles at nanomolar levels, suggesting their utility as multi-target agents for therapeutic intervention in diseases requiring enzyme modulation (Yamali et al., 2020).
Hybrid Compounds for Enhanced Bioactivity : The synthesis of hybrid compounds combining sulfonamide with other bioactive scaffolds, such as chalcone, has yielded new entities with enhanced carbonic anhydrase inhibitory activities. These hybrid approaches aim to leverage the multifaceted biological activities of sulfonamides for developing more potent and selective therapeutic agents (Tuğrak et al., 2021).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S2/c1-10-14(24(20,21)15-8-13-4-3-6-22-13)11(2)17(16-10)12-5-7-23(18,19)9-12/h3-4,6,12,15H,5,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPULFCYHEXRHMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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